Cas no 2680903-07-3 (tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate)

tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2680903-07-3
- EN300-28287278
- tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate
- tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate
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- Inchi: 1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(19)14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-11H2,1-3H3
- InChI Key: MBEVBVVWXLKDBX-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC1C(C#N)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 286.168127949g/mol
- Monoisotopic Mass: 286.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 53.3Ų
tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28287278-0.25g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 0.25g |
$933.0 | 2023-09-08 | ||
Enamine | EN300-28287278-0.5g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 0.5g |
$974.0 | 2023-09-08 | ||
Enamine | EN300-28287278-1g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 1g |
$1014.0 | 2023-09-08 | ||
Enamine | EN300-28287278-1.0g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 1g |
$1014.0 | 2023-05-24 | ||
Enamine | EN300-28287278-0.1g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 0.1g |
$892.0 | 2023-09-08 | ||
Enamine | EN300-28287278-10g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 10g |
$4360.0 | 2023-09-08 | ||
Enamine | EN300-28287278-5.0g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-28287278-0.05g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 0.05g |
$851.0 | 2023-09-08 | ||
Enamine | EN300-28287278-5g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 5g |
$2940.0 | 2023-09-08 | ||
Enamine | EN300-28287278-2.5g |
tert-butyl 2-[cyano(phenyl)methyl]pyrrolidine-1-carboxylate |
2680903-07-3 | 2.5g |
$1988.0 | 2023-09-08 |
tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate
Introduction to Tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate (CAS No. 2680903-07-3)
Tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate, a compound with the CAS number 2680903-07-3, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a cyano group and a tert-butyl moiety, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological studies.
The< strong>tert-butyl group in the molecule enhances its stability and lipophilicity, making it an attractive candidate for drug delivery systems. Additionally, the< strong>2-cyano group introduces a polar character to the molecule, which can influence its interactions with biological targets. The< strong>(phenyl)methyl part of the structure suggests potential aromatic interactions and electronic effects that can modulate the compound's reactivity and biological activity.
In recent years, there has been growing interest in pyrrolidine derivatives due to their role as intermediates in the synthesis of various bioactive molecules. The< strong>pyrrolidine-1-carboxylate core is particularly noteworthy because it can be functionalized in multiple ways, allowing for the creation of a wide range of derivatives with tailored properties. This flexibility has made it a popular choice for medicinal chemists seeking to develop new drugs.
One of the most compelling aspects of Tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate is its potential as a building block for more complex molecules. Researchers have been exploring its use in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that pyrrolidine derivatives can interact with enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammation.
The< strong>cyano group in particular has been highlighted for its ability to enhance binding affinity and selectivity when incorporated into drug candidates. This is because the cyano group can form hydrogen bonds and engage in π-stacking interactions with biological targets, thereby improving the compound's overall efficacy. Furthermore, the< strong>tert-butyl group can serve as a steric anchor, helping to stabilize the binding conformation of the molecule.
In terms of synthetic chemistry, Tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate can be synthesized through a multi-step process involving condensation reactions, cyclization, and functional group transformations. The exact synthetic route would depend on the specific requirements of the intended application, but modern synthetic methodologies have made it possible to produce this compound with high yield and purity.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. For example, it has been shown to possess inhibitory properties against certain enzymes relevant to neurological disorders. Additionally, its structural features make it a promising candidate for further exploration in the field of anti-inflammatory agents.
The use of computational methods has also played a crucial role in understanding the potential applications of Tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate. Molecular modeling techniques have been employed to predict how this compound might interact with various biological targets at the atomic level. These insights have guided experimental efforts and helped to identify promising derivatives for further development.
In conclusion, Tert-butyl 2-cyano(phenyl)methylpyrrolidine-1-carboxylate (CAS No. 2680903-07-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for drug discovery, and ongoing studies continue to uncover new possibilities for its application in medicine. As our understanding of biological systems grows, compounds like this one will undoubtedly play an important role in developing innovative therapies.
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